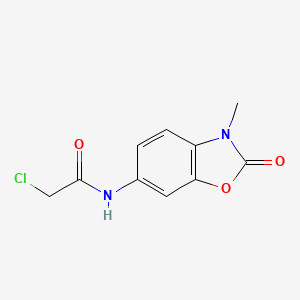

5-(3,4-二氯苯基)-4-甲基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the dichlorophenyl group suggests potential for enhanced biological interactions, while the triazole-thiol moiety could imply a role in various chemical reactions and potential for further functionalization.

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions and the use of various halides. For instance, the synthesis of related compounds has been achieved through environmentally benign processes in aqueous media mediated by indium trichloride, yielding high yields of triazole derivatives with different substituents . Another approach involves the reaction of triazole-thiol with chloroacetyl chloride, leading to novel compounds characterized by spectral analysis and X-ray diffraction . These methods highlight the versatility and adaptability of triazole synthesis to different conditions and substrates.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and molecular dimensions . The dihedral angles between the triazole ring and the substituted phenyl rings can influence the compound's intermolecular interactions and stability. Additionally, the presence of intra- and intermolecular hydrogen bonds, as well as C–H···π interactions, can stabilize the crystal structure and affect the compound's properties .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including S-alkylation under microwave irradiation, which can be regioselective depending on the base used and the reaction conditions . The reactivity of the triazole-thiol group allows for the formation of different alkylated products, which can be analyzed using computational methods like AM1 semiempirical calculations to investigate regioselectivity . The ability to form different heterocyclic systems through reactions with other reagents, such as chloroacetyl chloride or phenacyl bromide, further demonstrates the chemical versatility of triazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their molecular structure. The presence of halogen substituents, such as chloro groups, can affect the compound's polarity, dipole moment, and electronic energy, which in turn can influence its solubility, reactivity, and interaction with biological targets . The crystallographic analysis provides insights into the compound's density and molecular weight, which are important for understanding its behavior in different environments . The intermolecular interactions observed in the crystal structure, including hydrogen bonding and van der Waals forces, contribute to the compound's stability and potential for forming solid-state networks .

科学研究应用

合成和抗菌活性

抗菌特性:该化合物及其衍生物已被用于合成具有显着抗菌活性的各种化合物。例如,含有 1,2,4-三唑核的稠环系统对细菌和真菌的生长表现出显着的抑制作用,证明了它们在抗菌应用中的潜力 (Purohit 等,2011)。

衍生物的生物活性:该化合物的衍生物已被合成并显示出很高的抗真菌活性。具体而言,某些含有 1,2,4-三唑单元的席夫碱硫醚衍生物在特定浓度下对特定真菌表现出 100% 的抗真菌活性 (郑玉谷,2015)。

抗炎和药理学评估

抗炎特性:一些衍生物,特别是用 1,3,4-噻二唑骨架合成的衍生物,显示出有希望的抗炎活性。这表明在抗炎药物的开发中具有潜在的应用 (Labanauskas 等,2001)。

药理学评估:一系列三唑-噻二唑衍生物已被合成并评估其药理学特性,包括抗炎活性。其中一些化合物显示出与标准药物相当的活性,表明它们在药物开发中的潜力 (Akhter 等,2014)。

缓蚀

- 缓蚀:三唑衍生物因其在缓蚀中的有效性而受到探索,特别是用于在酸性介质中保护低碳钢。该应用对于延长金属结构在腐蚀性环境中的使用寿命至关重要 (Bentiss 等,2007)。

属性

IUPAC Name |

3-(3,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGPGOVIOSTXGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391582 |

Source

|

| Record name | 5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

725217-53-8 |

Source

|

| Record name | 5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)

![Imidazo[2,1-b]thiazol-6-yl-acetic acid](/img/structure/B1306546.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)

![2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B1306556.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306567.png)